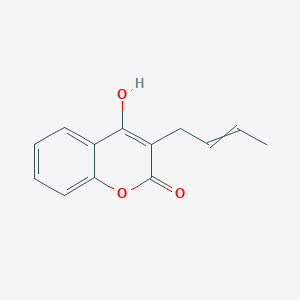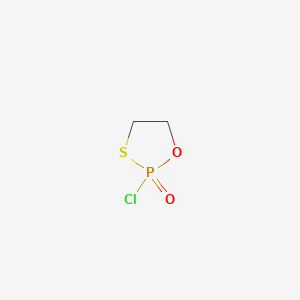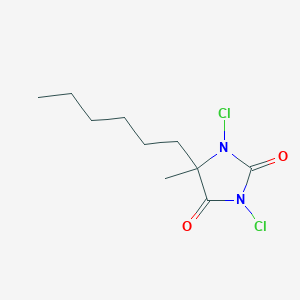
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of imidazolidine and contains a five-membered ring structure with two chlorine atoms and a hexyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with urea to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved may include the inhibition of enzyme activity through the formation of covalent bonds with active site residues, leading to the inactivation of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: This compound is similar in structure but contains two methyl groups instead of a hexyl group.
1,3-Dichloro-5-ethyl-5-methylimidazolidine-2,4-dione: This compound has an ethyl group instead of a hexyl group.
Uniqueness
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
90139-66-5 |
|---|---|
Formule moléculaire |
C10H16Cl2N2O2 |
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
1,3-dichloro-5-hexyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-3-4-5-6-7-10(2)8(15)13(11)9(16)14(10)12/h3-7H2,1-2H3 |
Clé InChI |
DCDBLLKKTZIKCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C(=O)N(C(=O)N1Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


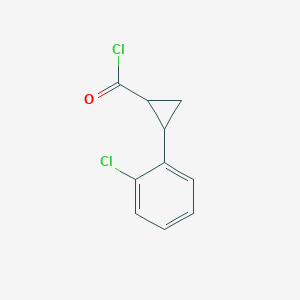
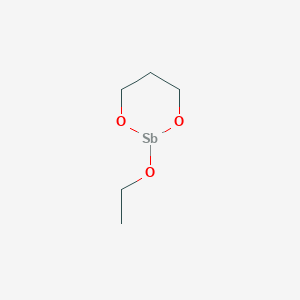
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
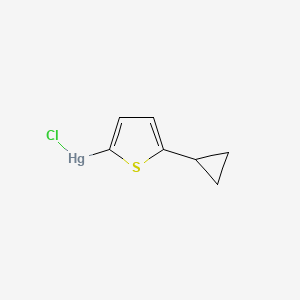
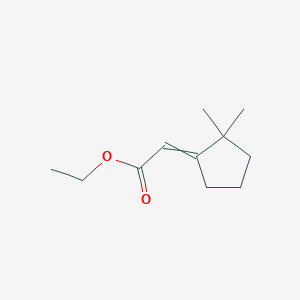
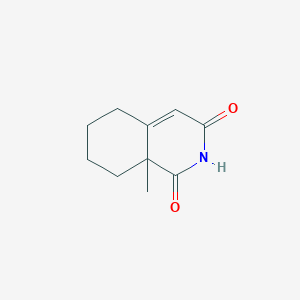
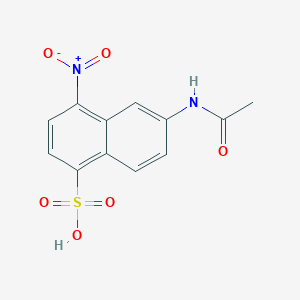
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
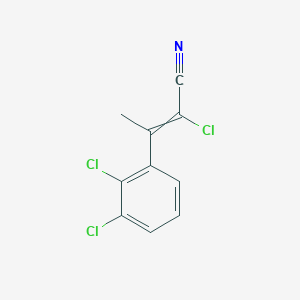
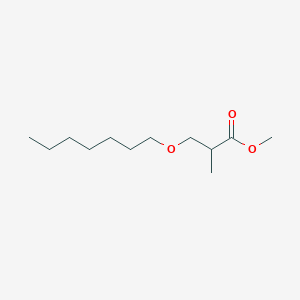
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
